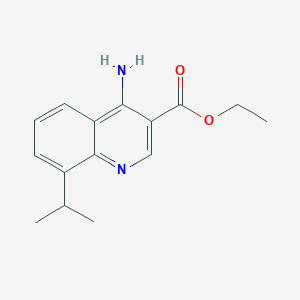

Ethyl 4-amino-8-isopropylquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-amino-8-isopropylquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline compounds are widely recognized for their biological activities, including antibacterial, antimalarial, and anticancer properties . This particular compound is of interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

The synthesis of Ethyl 4-amino-8-isopropylquinoline-3-carboxylate typically involves a multi-step process. One common method is the Friedländer synthesis, which involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality . The reaction conditions often include the use of a base catalyst and an organic solvent under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .

Chemical Reactions Analysis

Ethyl 4-amino-8-isopropylquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution: The amino group at the 4-position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

Ethyl 4-amino-8-isopropylquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-8-isopropylquinoline-3-carboxylate involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit enzymes and disrupt cellular processes in pathogens . For example, they may inhibit DNA gyrase in bacteria or interfere with heme detoxification in malaria parasites . The exact pathways and targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Ethyl 4-amino-8-isopropylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

Chloroquine: Known for its antimalarial activity, chloroquine has a different substitution pattern on the quinoline ring.

Quinoline N-oxides: These compounds are intermediates in organic synthesis and have different reactivity compared to the parent quinoline.

Isoquinoline derivatives: These compounds have a similar structure but differ in the position of the nitrogen atom in the ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.

Biological Activity

Ethyl 4-amino-8-isopropylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, characterized by a unique structure that includes an amino group at the 4-position, an isopropyl group at the 8-position, and a carboxylate group at the 3-position. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound's lipophilicity is enhanced due to the presence of the isopropyl group, which may affect its pharmacokinetics and interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a variety of pathogens. Its efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for several bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 | |

| Pseudomonas aeruginosa | 64 | |

| Klebsiella pneumoniae | 32 |

These results indicate that the compound may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that derivatives of quinoline compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies revealed that this compound inhibits the growth of several cancer cell lines, including:

- HeLa (cervical carcinoma)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The IC50 values for these cell lines are presented in the following table:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 10 | |

| MCF-7 | 15 | |

| A549 | 12 |

These findings suggest that this compound could be further explored as a potential anticancer agent.

The biological activity of this compound is believed to be associated with its ability to interact with various biological targets. Interaction studies have shown that this compound can bind to enzymes involved in DNA replication and repair, leading to inhibition of cellular processes critical for pathogen survival and cancer cell proliferation.

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a derivative similar to this compound exhibited potent activity against multi-drug resistant strains of bacteria, suggesting its potential use in treating resistant infections.

- Cancer Treatment : Another study reported on the use of quinoline derivatives in combination therapies for cancer treatment, where this compound was shown to enhance the efficacy of existing chemotherapeutic agents.

Properties

Molecular Formula |

C15H18N2O2 |

|---|---|

Molecular Weight |

258.32 g/mol |

IUPAC Name |

ethyl 4-amino-8-propan-2-ylquinoline-3-carboxylate |

InChI |

InChI=1S/C15H18N2O2/c1-4-19-15(18)12-8-17-14-10(9(2)3)6-5-7-11(14)13(12)16/h5-9H,4H2,1-3H3,(H2,16,17) |

InChI Key |

AALOMAFRSFNPHU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.